molecular formula C11H13IN2O B14915537 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

Katalognummer: B14915537
Molekulargewicht: 316.14 g/mol
InChI-Schlüssel: MUASGWOAZBMLJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea is an organic compound that features a cyclopropylmethyl group and an iodophenyl group attached to a urea moiety

Vorbereitungsmethoden

The synthesis of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea typically involves the reaction of cyclopropylmethylamine with 4-iodophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.

    1-(Cyclopropylmethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of iodine.

    1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea: Features a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodophenyl group, which can impart different reactivity and properties compared to its bromine, chlorine, or fluorine analogs.

Eigenschaften

Molekularformel

C11H13IN2O

Molekulargewicht

316.14 g/mol

IUPAC-Name

1-(cyclopropylmethyl)-3-(4-iodophenyl)urea

InChI

InChI=1S/C11H13IN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15)

InChI-Schlüssel

MUASGWOAZBMLJB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC(=O)NC2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.